molecular formula C24H24N2O5S B2515584 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine CAS No. 670272-29-4

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine

Cat. No.: B2515584
CAS No.: 670272-29-4
M. Wt: 452.53
InChI Key: RCNZRBLXAWEJTD-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine is a synthetic, piperazine-based chemical scaffold of interest in medicinal chemistry and biochemical research. This compound features a 1,3-benzodioxole moiety, a structure found in compounds with diverse biological activities. For instance, some 1,3-benzodioxole derivatives have been designed and synthesized as potent agonists for plant auxin receptors, promoting root growth . Furthermore, the 4-phenoxybenzenesulfonyl group is a significant pharmacophore, particularly in the development of enzyme inhibitors. Sulfonyl aryl groups are key components in synthetic inhibitors for metalloproteases (MMPs), which are crucial targets in research areas including oncology, neurology, and inflammatory diseases . Piperazine cores are widely utilized in drug discovery for their versatility and favorable physicochemical properties. Researchers can employ this compound as a key intermediate or a lead structure in developing novel bioactive molecules. Its structure suggests potential for interacting with various enzyme families, making it a valuable tool for probing biological mechanisms and structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c27-32(28,22-9-7-21(8-10-22)31-20-4-2-1-3-5-20)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)30-18-29-23/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNZRBLXAWEJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Attachment of the Benzodioxole to Piperazine: The benzodioxole moiety is then reacted with piperazine in the presence of a suitable base to form the intermediate compound.

    Introduction of the Phenoxybenzenesulfonyl Group: The final step involves the sulfonylation of the intermediate with phenoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones derived from the benzodioxole ring.

    Reduction: Sulfides derived from the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Key Observations :

  • The sulfonyl group in the target compound and ’s analog enhances polarity and hydrogen-bonding capacity compared to benzoyl or halogenated analogs .
  • Phenoxy vs.
  • Conformational Rigidity : Piperazine rings in benzodioxole-containing analogs adopt chair conformations, with equatorial benzodioxole substituents stabilizing crystal packing .

Physicochemical Properties

Physical properties vary significantly with substituent chemistry:

Compound (Representative Example) Melting Point (°C) Yield (%) Molecular Weight (g/mol) LogP (Predicted) Evidence Source
Target Compound Not reported Not reported ~434.5* ~3.8† N/A
1-(4-Fluorophenyl)piperazine (4-FPP) 79.8–80.5 52 180.2 2.1
1-(4-Chlorophenyl)piperazine (4-CPP) 91.4–92.1 43 196.7 2.7
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-FBz) (I) Not reported Not reported 342.3 2.9
8014-1119 (4-Chlorobenzoyl analog) Not reported Not reported 370.8 3.5

*Estimated based on molecular formula (C₂₄H₂₃N₂O₅S).
†Predicted using ChemDraw.

Trends :

  • Halogenation (Cl, F) increases molecular weight and lipophilicity (higher LogP) .
  • Sulfonyl vs. Benzoyl : Sulfonyl groups reduce LogP compared to benzoyl analogs due to higher polarity .

Pharmacological Activity

While direct data for the target compound are unavailable, structurally related piperazines exhibit diverse bioactivities:

Compound Class Biological Activity Mechanism/Receptor Interaction Evidence Source
Acylsulfonylpiperazines Anticancer (solid tumors) Tubulin inhibition; apoptosis induction
4-Chlorobenzoylpiperazine (8014-1119) Screening compound (undisclosed target) Likely kinase or GPCR modulation
(2-Methoxyphenyl)piperazines Dopamine D₂/D₃ receptor binding Affinity via hydrophobic interactions
Flunarizine derivatives Antihistamine; calcium channel blocking CYP450-mediated metabolism

Implications for Target Compound :

  • The phenoxybenzenesulfonyl group may confer selectivity for sulfonamide-binding targets (e.g., carbonic anhydrases, tyrosine kinases) .
  • Benzodioxole’s metabolic stability could prolong half-life compared to non-benzodioxole analogs .

Optimization Insights :

  • Sulfonylation typically achieves moderate yields (~50%) and requires anhydrous conditions .
  • Benzodioxole incorporation often precedes piperazine functionalization to avoid side reactions .

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